molecular formula C13H8N2S B1596486 10H-Phenothiazine-3-carbonitrile CAS No. 28140-93-4

10H-Phenothiazine-3-carbonitrile

Cat. No. B1596486
CAS RN: 28140-93-4
M. Wt: 224.28 g/mol
InChI Key: PMWFJTLZEZSXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : 95%

Scientific Research Applications

Anticancer Properties

10H-Phenothiazine-3-carbonitrile derivatives exhibit significant potential in cancer treatment. For instance, derivatives such as 10-(4-phenylpiperazin-1-yl)methanones have shown remarkable antiproliferative properties against a wide range of cancer cell lines, including the inhibition of tubulin polymerization and induction of G2/M phase cell cycle arrest (Prinz et al., 2017). Similarly, specific Phenothiazine derivatives synthesized through reactions with 2-chloroacetonitrile also demonstrate high activity against breast cancer cell lines (Ahmed et al., 2018).

Application in Dye-Sensitized Solar Cells

This compound has been utilized in the development of dye-sensitized solar cells (DSSCs). Its molecular structure, featuring electron-rich nitrogen and sulfur atoms, enhances its donor characteristics, making it a significant component in DSSCs. Phenothiazine-based dyes have shown high photovoltaic performance, sometimes even outperforming commercial alternatives (Huang, Meier, & Cao, 2016).

Fluorescent Chemosensors

A particular hybrid of this compound has been synthesized as a fluorescent chemosensor. This sensor exhibits selective and sensitive responses towards Fe3+ ions and picric acid, showcasing its potential in environmental and analytical chemistry applications (Roja, Shylaja, & Kumar, 2020).

Photoredox Catalysis

10-Phenylphenothiazine, a derivative of this compound, has been identified as a cost-effective and highly efficient metal-free photocatalyst for specific chemical reactions, such as the reduction of carbon-halogen bonds. This application highlights its potential in organic synthesis and green chemistry (Discekici et al., 2015).

Synthesis of Ribofuranosides

10H-Phenothiazines are used as a base in the preparation of ribofuranosides, which have been studied for their antioxidative and antimicrobial properties. This application indicates a potential role in the development of new pharmaceutical compounds (Gautam et al., 2012).

Antimicrobial Properties

Several novel phenothiazine derivatives have demonstrated notable antimicrobial activity. This includes compounds synthesized through the reaction of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile with various reagents, highlighting the broad scope of phenothiazine derivatives in antimicrobial drug development (Fadda, Fekri, & Bayoumy, 2015).

Safety and Hazards

  • Hazard Statements : Refer to the Material Safety Data Sheet (MSDS) for specific hazards .

properties

IUPAC Name

10H-phenothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWFJTLZEZSXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182412
Record name 10H-Phenothiazine-3-carbonitrile (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28140-93-4
Record name 10H-Phenothiazine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028140934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine-3-carbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine-3-carbonitrile (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-PHENOTHIAZINE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLT2HJH4J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-Phenothiazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
10H-Phenothiazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
10H-Phenothiazine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
10H-Phenothiazine-3-carbonitrile
Reactant of Route 5
10H-Phenothiazine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
10H-Phenothiazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.